molecular formula C20H29N3O3 B5656264 3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide

3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide

Cat. No. B5656264
M. Wt: 359.5 g/mol
InChI Key: KUXPIKZKYLPNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step chemical reactions. For example, Ikemoto et al. (2005) describe a method for synthesizing a related CCR5 antagonist involving esterification, a Claisen type reaction, and a Suzuki−Miyaura reaction followed by hydrolysis and amidation, demonstrating the complexity of synthesizing such compounds (Ikemoto et al., 2005).

Molecular Structure Analysis

Analyzing the molecular structure of such compounds is crucial. For instance, Guerrero et al. (2014) studied the molecular structure of related benzazepine derivatives, highlighting the importance of hydrogen bonding in their molecular assembly (Guerrero et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving benzazepines can be varied and complex. Bowie et al. (1986) explored the reactivity of 2-chloro-1,5-dimethyl-1H-1-benzazepines, demonstrating nucleophilic displacement reactions under acidic conditions (Bowie et al., 1986).

properties

IUPAC Name

3-(7-methoxy-1,2,4,5-tetrahydro-3-benzazepine-3-carbonyl)-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-21(2)20(25)23-10-4-5-17(14-23)19(24)22-11-8-15-6-7-18(26-3)13-16(15)9-12-22/h6-7,13,17H,4-5,8-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXPIKZKYLPNRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC(C1)C(=O)N2CCC3=C(CC2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide

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